molecular formula C34H35FN2O6 B584242 methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 906552-20-3

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate

Cat. No.: B584242
CAS No.: 906552-20-3
M. Wt: 586.66
InChI Key: CQAZGMYTSSOJAZ-OFYDQPGMSA-N
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Description

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate is a derivative of atorvastatin, a widely used statin medication. This compound is characterized by its complex molecular structure, which includes a lactam ring and a phenanthrene moiety. It is primarily used in pharmaceutical research and development due to its potential therapeutic applications.

Scientific Research Applications

Atorvastatin Lactam Phenanthrene Methyl Ester is used in various scientific research applications, including:

    Chemistry: It serves as a reference standard for analytical method development and validation.

    Biology: The compound is studied for its potential effects on cellular processes and pathways.

    Medicine: Research focuses on its potential as a therapeutic agent for cardiovascular diseases and other conditions.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Target of Action

The primary target of Atorvastatin Lactam Phenanthrene Methyl Ester is the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonate .

Mode of Action

Atorvastatin Lactam Phenanthrene Methyl Ester acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby inhibiting the production of cholesterol . This results in decreased hepatic cholesterol levels, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the production of cholesterol and other important biomolecules . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as “bad cholesterol”, and very-low-density lipoprotein (VLDL) .

Pharmacokinetics

Atorvastatin is primarily metabolized in the liver, the site of cholesterol synthesis and LDL clearance .

Result of Action

The primary result of Atorvastatin Lactam Phenanthrene Methyl Ester’s action is a reduction in LDL cholesterol levels . This is associated with a decreased risk of atherosclerotic cardiovascular disease (ASCVD), including conditions such as heart attack and stroke .

Action Environment

The efficacy and stability of Atorvastatin Lactam Phenanthrene Methyl Ester can be influenced by various environmental factors. For instance, statins are known to be susceptible to hydrolytic, oxidative, and photolytic degradation . They frequently undergo chemical modifications like lactonization, hydrolysis, esterification, dimerization, and isomerization in different stressor media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Lactam Phenanthrene Methyl Ester involves multiple steps. One common method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The final product is obtained through hydrolytic deprotection and lactonization .

Industrial Production Methods

Industrial production methods for Atorvastatin Lactam Phenanthrene Methyl Ester are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Lactam Phenanthrene Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other peroxides.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine and chlorine are commonly employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can have different pharmacological activities and are often studied for their potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: The parent compound, widely used as a lipid-lowering agent.

    Simvastatin: Another statin with a similar mechanism of action.

    Rosuvastatin: Known for its high potency and efficacy in lowering LDL cholesterol levels.

    Fluvastatin: A statin with a slightly different chemical structure but similar pharmacological effects.

Uniqueness

Atorvastatin Lactam Phenanthrene Methyl Ester is unique due to its complex structure, which includes a lactam ring and a phenanthrene moiety. This structural complexity may confer unique pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FN2O6/c1-20(2)34(32(41)36-22-9-5-4-6-10-22)30-26-12-8-7-11-25(26)28-17-21(35)13-14-27(28)31(30)37(33(34)42)16-15-23(38)18-24(39)19-29(40)43-3/h4-14,17,20,23-24,38-39H,15-16,18-19H2,1-3H3,(H,36,41)/t23-,24-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAZGMYTSSOJAZ-OFYDQPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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